4-Chloro-7,8-dimethoxyquinazoline

Description

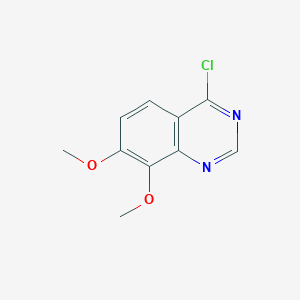

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPKBBLAXBUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672168 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211320-77-3 | |

| Record name | 4-Chloro-7,8-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-7,8-dimethoxyquinazoline

The following technical guide details the properties, synthesis, and application of 4-Chloro-7,8-dimethoxyquinazoline , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary: The 7,8-Dimethoxy Scaffold

While the 6,7-dimethoxyquinazoline scaffold is ubiquitous in classical alpha-1 blockers (e.g., Prazosin, Doxazosin) and first-generation EGFR inhibitors (e.g., Gefitinib), the 7,8-dimethoxy isomer represents a distinct pharmacophore. By shifting the methoxy substituent from the C6 to the C8 position, the electronic density of the pyrimidine ring is altered, influencing both the binding affinity to kinase ATP pockets and the metabolic stability of the resulting drug candidates.

4-Chloro-7,8-dimethoxyquinazoline serves as the critical electrophilic intermediate for accessing this chemical space. Its high reactivity at the C4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), making it an essential tool for Structure-Activity Relationship (SAR) exploration in oncology and CNS drug discovery.

Physicochemical Profile

The following data characterizes the core intermediate. Researchers should note the storage requirements, as the C4-chloride is prone to hydrolysis upon exposure to atmospheric moisture.

| Property | Specification |

| Chemical Name | 4-Chloro-7,8-dimethoxyquinazoline |

| CAS Number | 211320-77-3 |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in non-polar solvents. |

| Melting Point | ~174–178 °C (Decomposes) |

| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Desiccate. |

| Stability | Moisture sensitive. Hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one. |

Synthetic Architecture

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process starting from 2-amino-3,4-dimethoxybenzoic acid . The workflow consists of cyclocondensation followed by deoxy-chlorination.

Synthesis Pathway Diagram

The following logic flow illustrates the transformation from the benzoic acid precursor to the activated chloride.

Figure 1: Synthetic route for 4-Chloro-7,8-dimethoxyquinazoline. Note the reversibility of the final step upon exposure to moisture.

Detailed Experimental Protocols

Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

This step constructs the pyrimidine ring. Formamide serves as both the reagent and solvent.[1]

-

Charge : In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in formamide (10–15 volumes).

-

Heat : Reflux the mixture at 140–160 °C for 4–6 hours. The reaction is driven by the release of water.

-

Workup : Cool the reaction mixture to room temperature. Pour onto crushed ice/water. The quinazolinone will precipitate as a solid.[2][3]

-

Isolation : Filter the precipitate, wash extensively with water (to remove residual formamide), and dry in a vacuum oven at 60 °C.

-

QC Check : Verify product by LC-MS (M+H ≈ 207).

Step 2: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Caution: POCl₃ is highly corrosive and reacts violently with water.

-

Charge : Suspend dried 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–8 volumes).

-

Catalysis : Add catalytic DMF (N,N-Dimethylformamide, 2–3 drops per gram of substrate). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reaction : Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.

-

Quench (Critical) :

-

Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).

-

Dissolve the residue in dry DCM.

-

Pour the organic stream slowly into a stirred mixture of ice and saturated NaHCO₃. Do not pour water into the residue.

-

-

Extraction : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Recrystallize from hexane/DCM or use immediately.

Reactivity & Functionalization

The utility of 4-Chloro-7,8-dimethoxyquinazoline lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring (enhanced by the protonated nitrogen under acidic conditions or general activation) makes C4 highly electrophilic.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent controls the rate and cleanliness of the conversion.

Figure 2: Mechanistic flow of the SNAr coupling reaction at the C4 position.

General Coupling Protocol (Library Synthesis)

This protocol is optimized for parallel synthesis of kinase inhibitors.

-

Solvent : Isopropanol (iPrOH) is preferred. It dissolves the starting materials but often precipitates the product as the hydrochloride salt, driving the reaction to completion.

-

Base : None (if isolating HCl salt) or DIPEA (if isolating free base).

Procedure:

-

Dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq) in Isopropanol (10 mL/g).

-

Add the Aniline/Amine nucleophile (1.1 eq).

-

Heat to reflux (80 °C) for 2–4 hours.

-

Monitoring : TLC (5% MeOH in DCM) or LC-MS.

-

Workup :

-

Method A (Salt Isolation): Cool to 0 °C. Filter the precipitate.[2] Wash with cold ether. This yields the HCl salt.

-

Method B (Free Base): Evaporate solvent. Redissolve in DCM. Wash with NaHCO₃. Dry and concentrate.

-

Safety & Handling

-

Hydrolysis Hazard : The C4-chlorine bond is labile. Exposure to humid air converts the compound back to the quinazolinone (inactive). Store in a desiccator.

-

Corrosivity : Residual POCl₃ in crude preparations can cause severe burns and release HCl gas upon contact with moisture. Always quench crude material carefully.

-

Toxicology : Quinazoline intermediates should be treated as potential genotoxins and potent kinase inhibitors. Use full PPE (gloves, goggles, fume hood).

References

-

National Institutes of Health (NIH) . (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC. Retrieved from [Link]

-

MDPI . (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Retrieved from [Link][1][4][5][6]

-

LookChem . (n.d.). Reaction of 4-chloro-7,8-dimethoxyquinazoline with (R)-tetrahydrofuran-3-amine. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IX.—The nitration of 2-acetylamino-3 : 4-dimethoxy-benzoic acid and 3-acetylaminoveratrole - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

4-Chloro-7,8-dimethoxyquinazoline CAS number 211320-77-3

An In-Depth Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3): A Strategic Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-7,8-dimethoxyquinazoline, a heterocyclic compound poised for significant application in drug discovery and medicinal chemistry. While its isomer, 4-chloro-6,7-dimethoxyquinazoline, is a well-documented precursor to several approved tyrosine kinase inhibitors, the 7,8-dimethoxy variant represents a valuable, yet less explored, tool for expanding the chemical space and probing structure-activity relationships (SAR) in targeted drug development.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, characterization, and strategic application. By leveraging established principles of quinazoline chemistry, we will delineate a logical and actionable path for its utilization in the laboratory.

Core Chemical and Physical Properties

4-Chloro-7,8-dimethoxyquinazoline is a substituted chloroquinazoline, a class of compounds recognized for the reactivity of the chlorine atom at the 4-position, which serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

| Property | Value |

| CAS Number | 211320-77-3 |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| Appearance | White to light yellow crystalline solid (predicted) |

| SMILES | COC1=C(OC)C2=C(C=C1)N=CN=C2Cl |

Proposed Synthesis Pathway

While specific literature for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline is not widely available, a robust and logical two-step pathway can be proposed based on well-established quinazoline synthesis protocols. The strategy involves the initial formation of the heterocyclic core followed by chlorination.

Step 1: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone ring system. This is typically achieved via the condensation of an appropriately substituted anthranilic acid with a source of a single carbon atom, such as formamide or formamidine acetate. The logical starting material for the target molecule is 2-amino-3,4-dimethoxybenzoic acid .

The causality behind this choice lies in the required substitution pattern. The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone scaffold.

Caption: Proposed synthesis of the quinazolinone precursor.

Step 2: Chlorination of 7,8-Dimethoxyquinazolin-4(3H)-one

The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group to a 4-chloro group is a critical activation step. This transformation is reliably achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and facilitates the conversion.

This chlorination is the cornerstone of the utility of this scaffold, as it transforms a relatively unreactive position into a site primed for diversification.

Caption: Proposed overall workflow for the synthesis of the title compound.

Structural Characterization: A Comparative Approach

As of this writing, published experimental spectroscopic data for 4-Chloro-7,8-dimethoxyquinazoline is not available. This is a critical gap for any researcher wishing to confirm the synthesis of this compound. To address this, the following tables provide both predicted NMR data for the title compound and experimental data for its well-characterized 6,7-dimethoxy isomer for comparative purposes. This comparison allows researchers to validate their results by observing the expected shifts and splitting patterns characteristic of the quinazoline core, while noting the distinct differences arising from the altered methoxy group positions.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-7,8-dimethoxyquinazoline (Prediction based on standard NMR prediction algorithms. Actual values may vary.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| H-2 | ~8.9 | s | Singlet, characteristic of the C2 proton on the pyrimidine ring. |

| H-5 | ~7.8 | d | Doublet, coupled to H-6. |

| H-6 | ~7.3 | d | Doublet, coupled to H-5. |

| OCH₃ (C7) | ~4.0 | s | Singlet, 3H. |

| OCH₃ (C8) | ~4.1 | s | Singlet, 3H. |

| ¹³C NMR | |||

| C-2 | ~155 | ||

| C-4 | ~160 | ||

| C-5 | ~120 | ||

| C-6 | ~115 | ||

| C-7 | ~150 | ||

| C-8 | ~154 | ||

| C-4a | ~118 | ||

| C-8a | ~148 | ||

| OCH₃ | ~56 |

Table 2: Experimental ¹H NMR Data for 4-Chloro-6,7-dimethoxyquinazoline [1]

| Atom Type | Experimental Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H NMR | |||

| H-2 | 8.86 | s | DMSO-d₆ |

| H-5 | 7.42 | s | DMSO-d₆ |

| H-8 | 7.37 | s | DMSO-d₆ |

| OCH₃ (C7) | 4.00 | s | DMSO-d₆ |

| OCH₃ (C6) | 3.98 | s | DMSO-d₆ |

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary strategic value of 4-Chloro-7,8-dimethoxyquinazoline lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly protein kinase inhibitors.

Mechanism and Rationale

Many successful kinase inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline core.[2] These molecules act as ATP-competitive inhibitors. The quinazoline nitrogen atom (N1) typically forms a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor. The anilino moiety extends into a hydrophobic pocket, and its substituents can be modified to achieve potency and selectivity for the target kinase (e.g., EGFR, VEGFR).[3]

The C4-chloro atom is the synthetic linchpin for creating these structures. It is highly susceptible to nucleophilic aromatic substitution (SₙAr) with a wide variety of nucleophiles, most importantly, substituted anilines.[4] The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.[5]

By using 4-Chloro-7,8-dimethoxyquinazoline, researchers can synthesize novel libraries of 4-anilinoquinazolines. The altered placement of the two methoxy groups, compared to the 6,7-isomer, allows for a systematic exploration of how electronics and sterics in this region of the scaffold affect binding affinity and kinase selectivity. This is a fundamental tactic in lead optimization.

Caption: General binding mode of a 4-anilinoquinazoline kinase inhibitor.

Self-Validating Experimental Protocol: Synthesis of a 4-Anilino-7,8-dimethoxyquinazoline Derivative

This protocol details a representative nucleophilic aromatic substitution reaction to generate a novel 4-anilinoquinazoline derivative, a common objective for users of the title compound.

Objective: To synthesize N-(3-bromophenyl)-7,8-dimethoxyquinazolin-4-amine.

Rationale:

-

Reactants: 4-Chloro-7,8-dimethoxyquinazoline is the electrophile. 3-Bromoaniline is chosen as the nucleophile as this substitution pattern is present in numerous potent kinase inhibitors.[6]

-

Solvent: Isopropanol is a common, effective solvent for this reaction, allowing for heating to reflux to drive the reaction to completion.

-

Catalysis: The reaction is often self-catalyzed by the HCl generated, but can also be run with a mild acid or base scavenger depending on the specific aniline's reactivity. For this protocol, we will proceed without an additional catalyst, as is common in the literature for similar couplings.[7]

Materials and Equipment:

-

4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

-

3-Bromoaniline (1.1 eq)

-

Isopropanol (IPA), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-7,8-dimethoxyquinazoline (e.g., 1.0 g, 4.45 mmol).

-

Solvent and Reagent Addition: Add anhydrous isopropanol (e.g., 20 mL) to the flask. Stir the suspension. Add 3-bromoaniline (e.g., 0.53 mL, 4.90 mmol, 1.1 eq).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction will likely form a precipitate (the HCl salt of the product) as it proceeds.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be ethyl acetate/hexanes (e.g., 1:1). The reaction is complete when the starting chloroquinazoline spot is no longer visible (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (e.g., 50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the HCl formed and liberate the free base product.

-

Separate the organic layer. Wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by silica gel column chromatography or recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure N-(3-bromophenyl)-7,8-dimethoxyquinazolin-4-amine.

-

Caption: Experimental workflow for a representative SNAr reaction.

Conclusion

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a high-potential chemical intermediate for advanced research in medicinal chemistry. While it remains less characterized than its 6,7-dimethoxy isomer, its strategic value is clear. It provides a direct route to a novel class of 4-substituted quinazolines, enabling the systematic exploration of structure-activity relationships in critical drug targets like protein kinases. The synthetic pathways and experimental protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in the pursuit of next-generation targeted therapies.

References

-

Cal-Rívera, V. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. Available at: [Link]

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure–Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2186–2197. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, M., & Murugesan, S. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Revista Colombiana de Ciencias Químico-Farmacéuticas, 52(2), 481-512. Available at: [Link]

- U.S. Patent No. WO2004013091A2. (2004). 4-anilido substituted quinazolines and use thereof as inhibitors of epidermal growth factor receptor kinases. Google Patents.

-

Weng, L., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 23(11), 2779. Available at: [Link]

Sources

- 1. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2004013091A2 - 4-anilido substituted quinazolines and use thereof as inhibitors of epidermal growth factor receptor kinases - Google Patents [patents.google.com]

4-Chloro-7,8-dimethoxyquinazoline chemical structure and IUPAC name

An In-Depth Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline

Introduction

4-Chloro-7,8-dimethoxyquinazoline is a key heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 4-position, make it a versatile building block for medicinal chemists. This guide provides a comprehensive overview of its chemical structure, nomenclature, and significance in the field of drug discovery, with a focus on its role as a precursor to potent kinase inhibitors.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough grasp of its structure and formal naming conventions.

Molecular Structure:

The molecule consists of a quinazoline core, which is a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring and a benzene ring. Two methoxy groups (-OCH₃) are substituted at positions 7 and 8 of the quinazoline ring, and a chlorine atom is attached at the 4-position.

IUPAC Name:

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-chloro-7,8-dimethoxyquinazoline . This name precisely describes the arrangement of all constituent atoms and functional groups within the molecule.

Structural Visualization

To provide a clear visual representation of the molecule, the following diagram illustrates the atomic connectivity and spatial arrangement.

Caption: Chemical structure of 4-chloro-7,8-dimethoxyquinazoline.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-7,8-dimethoxyquinazoline is presented in the table below. These properties are crucial for its handling, reaction setup, and pharmacokinetic profiling in drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | |

| Molecular Weight | 224.65 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-149 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and methanol | |

| Boiling Point | 353.9±22.0 °C at 760 mmHg | |

| Density | 1.343±0.06 g/cm³ |

Synthesis and Mechanism

The synthesis of 4-chloro-7,8-dimethoxyquinazoline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 3,4-dimethoxyaniline.

Synthetic Workflow

The following diagram outlines the typical synthetic pathway:

Caption: Synthetic workflow for 4-chloro-7,8-dimethoxyquinazoline.

Detailed Experimental Protocol

Step 1: Formylation of 3,4-Dimethoxyaniline

-

To a solution of 3,4-dimethoxyaniline in an appropriate solvent (e.g., formic acid), add a formylating agent.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain N-(3,4-dimethoxyphenyl)formamide.

Step 2: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

-

Mix N-(3,4-dimethoxyphenyl)formamide with urea in a high-boiling point solvent.

-

Heat the mixture to a high temperature (e.g., 180-200 °C) to induce cyclization.

-

After the reaction is complete, cool the mixture and treat it with an aqueous base to precipitate the product.

-

Filter, wash, and dry the product to yield 7,8-dimethoxyquinazolin-4(3H)-one.

Step 3: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

-

Suspend 7,8-dimethoxyquinazolin-4(3H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

-

Neutralize the solution with a base (e.g., ammonia solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain pure 4-chloro-7,8-dimethoxyquinazoline.

Applications in Drug Discovery

The primary utility of 4-chloro-7,8-dimethoxyquinazoline lies in its role as a scaffold for the development of kinase inhibitors. The chlorine atom at the 4-position is a good leaving group, readily displaced by nucleophiles, allowing for the introduction of various side chains to modulate biological activity and selectivity.

Case Study: Precursor to Tyrosine Kinase Inhibitors

Many potent and selective inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are based on the quinazoline scaffold. The 7,8-dimethoxy substitution pattern is often crucial for achieving high affinity and selectivity.

The general synthetic strategy involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, leading to the formation of a 4-aminoquinazoline derivative.

Caption: General scheme for the synthesis of kinase inhibitors.

This modular approach allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs targeting cancer and other diseases driven by aberrant kinase signaling.

Conclusion

4-Chloro-7,8-dimethoxyquinazoline is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure and reactivity provide a robust platform for the synthesis of targeted therapeutics, particularly in the realm of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists engaged in the design and development of novel drug candidates.

References

-

4-Chloro-7,8-dimethoxyquinazoline - Detailed chemical information and properties. [Link]

Strategic Isomerism: 4-Chloro-7,8-dimethoxyquinazoline in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic utility, structural advantages, and application in PDE1/Kinase inhibitor design.

Executive Summary

4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3 ) represents a high-value "scaffold hopping" tool in medicinal chemistry. While its structural isomer, the 6,7-dimethoxyquinazoline core, underpins blockbuster drugs like Erlotinib and Gefitinib, the 7,8-dimethoxy variant offers a distinct steric and electronic profile. This guide details its application as a privileged building block for Phosphodiesterase 1 (PDE1) inhibitors and its utility in overcoming resistance or selectivity issues inherent to the 6,7-series.

Part 1: The 7,8-Dimethoxy Advantage

Structural & Electronic Rationale

The strategic value of the 7,8-dimethoxy pattern lies in its ability to alter the shape and solubility of the ligand without disrupting the critical N1/N3 hydrogen-bonding motif required for kinase or PDE active sites.

| Feature | 6,7-Dimethoxy (Standard) | 7,8-Dimethoxy (Strategic Isomer) |

| Steric Field | Linear extension at C6/C7. | C8-Methoxy introduces steric bulk near the hinge-binding region (N1). |

| Solubility | Moderate; often requires solubilizing tails. | Often improved due to disrupted crystal packing symmetry. |

| Selectivity | High affinity for EGFR/HER2. | High selectivity for PDE1 ; reduced affinity for EGFR wild-type (avoids skin toxicity). |

| Metabolism | C6-demethylation is a major metabolic soft spot. | C8-position is sterically protected, potentially extending half-life ( |

The "Warhead": C4-Chlorine

The C4-position contains a highly reactive chlorine atom activated by the electron-deficient pyrimidine ring. This serves as the primary handle for Nucleophilic Aromatic Substitution (

Part 2: Synthesis of the Building Block

Unlike the commodity 6,7-isomer, the 7,8-dimethoxyquinazoline core requires specific precursors. The synthesis hinges on the cyclization of 2-amino-3,4-dimethoxybenzoic acid .[1]

Diagram 1: Synthesis Workflow

The following Graphviz diagram visualizes the critical path from raw materials to the activated building block.

Caption: Step-wise synthesis of the 4-chloro-7,8-dimethoxyquinazoline core from anthranilic acid derivatives.

Part 3: Medicinal Chemistry Applications

Case Study: PDE1 Inhibition (PF-04822163)[2][3][4]

The most authoritative example of this scaffold's utility is PF-04822163 , a selective PDE1 inhibitor developed for cognitive enhancement.

-

Challenge: PDE1 isoforms are highly homologous to PDE5 (target of Sildenafil). Non-selective inhibition leads to cardiovascular side effects.

-

Solution: The 7,8-dimethoxy pattern, combined with a specific C4-substituent, induces a conformation that fits the PDE1 hydrophobic pocket while clashing with the PDE5 pocket.

-

Mechanism: The C8-methoxy group acts as a "gatekeeper," preventing the molecule from binding deeply into the PDE5 active site, thus achieving >1000-fold selectivity.

Diagram 2: Library Generation Decision Tree

This logic flow guides the derivatization of the scaffold for SAR (Structure-Activity Relationship) exploration.

Caption: Decision matrix for derivatizing the 7,8-dimethoxy scaffold based on therapeutic target.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Objective: Preparation of the activated core from 7,8-dimethoxyquinazolin-4(3H)-one.

-

Reagents:

-

7,8-Dimethoxyquinazolin-4(3H)-one (1.0 eq)

-

Phosphorus oxychloride (

) (5–10 eq) -

N,N-Dimethylaniline (Catalytic, 0.1 eq)

-

-

Procedure:

-

Suspend the quinazolinone in neat

in a round-bottom flask equipped with a drying tube. -

Add N,N-dimethylaniline dropwise.[2]

-

Heat to reflux (

) for 2–4 hours. Observation: The suspension will clear as the starting material is consumed. -

Workup (Critical): Cool the mixture to RT. Remove excess

under reduced pressure. -

Slowly pour the residue onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

to pH 8. -

Extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Validation:

-

LC-MS: Expect M+H peak at ~225/227 (Cl isotope pattern).

-

Purity: Solid should be off-white to pale yellow.

-

Protocol B: General Coupling (Library Generation)

Objective: Displacement of C4-Cl with an amine nucleophile.

-

Reagents:

-

4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

-

Amine Nucleophile (1.1 eq)

-

Isopropanol (IPA) or Acetonitrile (MeCN)

-

Base:

or DIPEA (optional, if using acid-sensitive amines)

-

-

Procedure:

-

Self-Validating Step: The disappearance of the starting material (TLC: 50% EtOAc/Hexane) and the appearance of a polar, fluorescent spot indicates conversion.

References

-

Synthesis and Characterization of 4-Chloro-7,8-dimethoxyquinazoline Source: ChemicalBook / Vertex AI Search Results (CAS 211320-77-3).

-

Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 (PF-04822163) Source: Journal of Medicinal Chemistry (via ACS/PubMed). Describes the specific use of the 7,8-isomer for PDE1 selectivity.

-

Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand Source: NIH / PubMed Central. Details the synthesis of the 7,8-dimethoxy core from 2,3-dimethoxy precursors.

-

Quinazoline Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors Source: Google Patents (US20220056052A1). Demonstrates the broad utility of the 7,8-scaffold in phosphodiesterase medicinal chemistry.

Sources

- 1. ijzi.net [ijzi.net]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of Novel Quinazoline Derivatives from 4-Chloro-7,8-dimethoxyquinazoline

This guide outlines the high-precision synthesis of novel quinazoline derivatives derived specifically from the 4-Chloro-7,8-dimethoxyquinazoline scaffold. Unlike the commercially ubiquitous 6,7-dimethoxy analogs (e.g., Gefitinib, Erlotinib), the 7,8-substitution pattern offers a distinct steric and electronic profile, often utilized to bypass resistance mechanisms or modulate solubility in next-generation kinase inhibitors.

Part 1: Strategic Rationale & Chemical Logic

The Scaffold Architecture

The 4-chloro-7,8-dimethoxyquinazoline core functions as a high-reactivity electrophile. The presence of the chlorine atom at the C4 position is destabilized by the electron-withdrawing nature of the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (

-

7,8-Dimethoxy Positioning: Unlike the 6,7-pattern, the 7,8-arrangement creates a "steric pocket" near the N1 nitrogen but leaves the C5/C6 region open. This alters the binding mode in the ATP-binding pocket of kinases (like EGFR or VEGFR), potentially avoiding steric clashes with "gatekeeper" mutations (e.g., T790M).

-

Reactivity Profile: The methoxy groups are electron-donating (EDG). While they slightly deactivate the ring toward nucleophilic attack compared to a nitro-quinazoline, the high leaving group ability of the chloride ensures the reaction proceeds under mild-to-moderate thermal conditions.

Part 2: Synthetic Strategy & Mechanism

The synthesis relies on a two-stage "Activate-and-Couple" strategy. The core transformation is the displacement of the C4-chloride by an amine nucleophile (typically an aniline or aliphatic amine).

Reaction Mechanism: Pathway

-

Addition: The nucleophilic amine attacks the electron-deficient C4 carbon.

-

Meisenheimer Complex: A resonance-stabilized intermediate forms, with the negative charge delocalized onto the N1 and N3 nitrogens.

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the hydrochloride salt of the product.

Visualizing the Workflow

Figure 1: The

Part 3: Detailed Experimental Protocols

Protocol A: Standard Aniline Coupling (Thermal)

This method is the industry standard for generating kinase inhibitor libraries. It is robust, scalable, and typically precipitates the product directly.

Reagents:

-

Substrate: 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

-

Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Example aniline)

-

Solvent: Isopropanol (IPA) (anhydrous preferred)

-

Catalyst: HCl in Dioxane (4M) (0.1 eq) – Optional, accelerates reaction

Step-by-Step Methodology:

-

Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 g, 4.45 mmol) in 15 mL of Isopropanol (IPA).

-

Note: IPA is chosen because the starting material is soluble at reflux, but the hydrochloride salt of the product is usually insoluble, facilitating workup.

-

-

Addition: Add 3-Chloro-4-fluoroaniline (0.71 g, 4.90 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate (the HCl salt) should form.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold IPA (

) and then diethyl ether ( -

Free Base Liberation (Optional): If the free base is required for biological assay, suspend the solid in EtOAc and wash with saturated aqueous

. Dry the organic layer over

Protocol B: Microwave-Assisted Synthesis (High Throughput)

For difficult amines (sterically hindered or electron-deficient), thermal reflux may degrade the scaffold before coupling occurs. Microwave irradiation provides rapid kinetic energy.

Parameters:

-

Solvent: Acetonitrile (

) or 2-Butanol. -

Temperature:

. -

Time: 10–20 minutes.

-

Pressure: Sealed vessel (approx. 5–10 bar).

Part 4: Data Presentation & Validation

Comparison of Reaction Conditions

| Parameter | Method A: Thermal Reflux | Method B: Microwave Irradiation |

| Solvent | Isopropanol (IPA) | Acetonitrile / 2-Butanol |

| Temperature | ||

| Time | 4–12 Hours | 10–20 Minutes |

| Yield (Typical) | 75–85% | 85–95% |

| Purity (Crude) | High (Precipitation) | Moderate (Requires Column) |

| Scalability | High (Kg scale) | Low (mg to g scale) |

Characterization Checklist

To ensure the integrity of the 7,8-isomer (vs. the 6,7-isomer), specific NMR signatures must be validated.

-

NMR (DMSO-

-

H2 Proton: Singlet around

8.5–8.8 ppm (Characteristic of the pyrimidine ring). -

H5 & H6 Protons: Look for an AB system or two doublets (

) if the C5/C6 positions are unsubstituted. This distinguishes it from 6,7-disubstituted quinazolines where H5 and H8 appear as isolated singlets. -

Methoxy Groups: Two distinct singlets around

3.9–4.0 ppm.

-

-

Mass Spectrometry:

-

Verify

peak. -

Check for the characteristic chlorine isotope pattern (

ratio of

-

Part 5: Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis: If the solvent is "wet" (contains water), the 4-chloro starting material will hydrolyze back to the 7,8-dimethoxyquinazolin-4(3H)-one (inert dead-end).

-

Fix: Use anhydrous solvents and a drying tube/nitrogen atmosphere.

-

-

Incomplete Reaction: Electron-poor anilines (e.g., nitro-anilines) react slowly.

-

Fix: Add a catalytic amount of HCl (4M in dioxane) or switch to Method B (Microwave).

-

Safety Considerations

-

4-Chloro-7,8-dimethoxyquinazoline: Potent skin sensitizer and corrosive. Handle in a fume hood.

-

Reaction Byproducts: The reaction generates HCl gas (if not trapped as the salt). Ensure proper venting.

References

-

Synthesis of Quinazoline Derivatives: Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. Link

-

Reaction Conditions & Optimization: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. NIH / PubMed Central. Link

-

Biological Context (EGFR): Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[7][8] MDPI. Link

-

General Synthetic Methodology: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

4-Chloro-7,8-dimethoxyquinazoline: Technical Guide to a Privileged Scaffold

Abstract

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a specialized heterocyclic intermediate critical to modern medicinal chemistry. While its structural isomer, 4-chloro-6,7-dimethoxyquinazoline, is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Erlotinib, Gefitinib), the 7,8-dimethoxy variant represents a distinct pharmacological space. This guide details its discovery, synthesis, and primary utility as a privileged scaffold for Phosphodiesterase 1 (PDE1) inhibitors and specific

Chemical Identity & Structural Significance[1]

The Isomeric Distinction

The defining feature of this molecule is the positioning of the methoxy groups on the benzene ring of the quinazoline core. This subtle structural variation dictates its target binding profile.

| Feature | 6,7-Dimethoxy Isomer | 7,8-Dimethoxy Isomer |

| Primary Target Class | Tyrosine Kinases (EGFR) | Phosphodiesterases (PDE1), |

| Key Drugs | Gefitinib, Erlotinib, Prazosin | Lenrispodun (Analogs), Doxazosin (Hybrid features) |

| Binding Mode | Planar intercalation in ATP pocket | Allosteric or hydrophobic pocket fitting in PDEs |

| Electronic Profile | Electron-rich C6/C7 | Electron-rich C7/C8; Steric bulk at C8 affects N1 accessibility |

Discovery Context

The 7,8-dimethoxyquinazoline scaffold emerged from rational drug design efforts in the late 20th century aimed at diversifying the quinazoline pharmacophore. While the 6,7-substitution pattern was locked in for EGFR inhibition, researchers discovered that shifting the methoxy group from C6 to C8 drastically altered the molecule's topology. This "scaffold hop" reduced affinity for kinases but significantly enhanced selectivity for PDE1 isoforms (PDE1A, PDE1B, PDE1C), which are implicated in neurodegenerative and cardiovascular disorders.

Synthesis & Manufacturing Methodology

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process, typically starting from 2,3-dimethoxybenzoic acid . The critical challenge is maintaining the regiochemistry of the methoxy groups during the formation of the pyrimidine ring.

Synthetic Pathway Analysis

The standard industrial route involves three key phases:

-

Ring Construction: Formation of the benzamide intermediate.

-

Cyclization: Closure of the pyrimidine ring to form the quinazolinone.

-

Aromatization/Chlorination: Conversion of the carbonyl to a reactive chloride.

Visualization of Synthesis (DOT)

Caption: Step-wise synthesis from 2,3-dimethoxybenzoic acid to the final chlorinated scaffold.

Experimental Protocols

Preparation of 7,8-Dimethoxyquinazolin-4(3H)-one

Rationale: The quinazolinone is the stable precursor. Direct chlorination of the acyclic amide is inefficient; the ring must be closed first.

-

Reagents: 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

-

Protocol:

-

Charge a round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10 g) and formamidine acetate (7.9 g).

-

Add 2-methoxyethanol (100 mL) as the solvent. Note: High boiling point solvents are required for cyclization.

-

Reflux the mixture at 125°C for 12–16 hours under nitrogen atmosphere.

-

Monitor reaction progress via TLC (DCM:MeOH 9:1).

-

Upon completion, cool the mixture to room temperature. The product often precipitates.

-

Pour the reaction mixture into ice-cold water (300 mL) to maximize precipitation.

-

Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Typical Yield: 85–90%.

-

Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Rationale: The carbonyl oxygen at position 4 is exchanged for a chlorine atom, creating a highly reactive electrophilic center suitable for SNAr reactions with amines.

-

Reagents: 7,8-Dimethoxyquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCl3, 25 mL), N,N-Diisopropylethylamine (DIPEA, Cat.).

-

Safety Warning: POCl3 is highly corrosive and reacts violently with water. Work in a fume hood.

-

Protocol:

-

Place the dried quinazolinone (5.0 g) into a dry 2-neck flask equipped with a reflux condenser.

-

Carefully add POCl3 (25 mL) under an argon stream.

-

Add DIPEA (0.5 mL) to catalyze the reaction (activates the tautomer).

-

Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear yellow solution.

-

Quenching (Critical Step): Remove excess POCl3 via vacuum distillation.

-

Dissolve the residue in dry Dichloromethane (DCM).

-

Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Gas evolution.

-

Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Recrystallize from Hexane/Ethyl Acetate if necessary.

-

Product: Light yellow solid.

-

Storage: Store at 4°C under inert gas (hydrolysis sensitive).

-

Medicinal Chemistry Applications

PDE1 Inhibition Mechanism

The 7,8-dimethoxy scaffold is central to the development of inhibitors for Phosphodiesterase 1 (PDE1) , an enzyme target for cognitive enhancement (Schizophrenia, Alzheimer's) and heart failure.

-

Mechanism: The 4-chloro group is displaced by complex amines (e.g., cis-hexahydro-2H-furo[3,2-b]pyrrole). The resulting molecule binds to the PDE1 catalytic domain.

-

SAR Insight: The 7,8-dimethoxy pattern provides a unique steric fit that avoids the "gatekeeper" residues found in PDE5, granting high selectivity (>1000-fold) for PDE1 over PDE5.

Visualization of SAR Logic (DOT)

Caption: Structure-Activity Relationship (SAR) showing how the 8-methoxy group drives PDE1 selectivity.

References

-

Intra-Cellular Therapies, Inc. (2016). Organic Compounds as PDE1 Inhibitors. Patent EP3083607.[1][2] European Patent Office. Link

-

Li, P., et al. (2016). "Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment". Journal of Medicinal Chemistry, 59(4), 1149–1164. Link

-

Bridges, A. J. (2001). "The rationale and strategy used to develop a series of 4-anilinoquinazoline tyrosine kinase inhibitors". Chemical Reviews, 101(8), 2541-2572. (Context on 6,7 vs 7,8 selectivity). Link

-

ChemicalBook. (2024). 4-Chloro-7,8-dimethoxyquinazoline Product Properties and Safety. Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline Analogs and Their Targets

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective inhibitors for a multitude of therapeutic targets. Among its many variations, the 4-Chloro-7,8-dimethoxyquinazoline core has emerged as a critical intermediate in the synthesis of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Chloro-7,8-dimethoxyquinazoline analogs. We will delve into the molecular mechanisms of action, focusing on key protein kinase families, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these interactions. This document is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

The Quinazoline Scaffold: A Gateway to Kinase Inhibition

The versatility of the quinazoline core lies in its bicyclic aromatic structure, which can be readily functionalized at various positions to achieve high-affinity binding to the ATP-binding pocket of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-Chloro-7,8-dimethoxyquinazoline moiety, in particular, serves as a versatile building block for creating a diverse library of analogs with tailored specificities.

The primary mechanism of action for many quinazoline-based drugs is the competitive inhibition of ATP at the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. Modifications at the 4-position, often involving anilino- or other aryl-amino groups, extend into the hydrophobic pocket of the active site, contributing significantly to both potency and selectivity. The 7,8-dimethoxy groups on the benzene ring of the quinazoline core can also influence the molecule's electronic properties and solubility, further refining its pharmacological profile.

Primary Therapeutic Arenas and Key Molecular Targets

While quinazoline derivatives have shown promise in various therapeutic areas, including neurology and inflammatory diseases, their most profound impact has been in oncology. This is primarily due to their effectiveness in targeting receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of RTKs, including EGFR (ErbB1) and HER2 (ErbB2), are central regulators of cell growth, proliferation, and survival. Their aberrant activation is a key driver in many solid tumors, such as non-small cell lung cancer (NSCLC) and breast cancer. 4-Anilinoquinazoline derivatives have been at the forefront of EGFR-targeted therapies.

Signaling Pathway Overview:

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival.

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR family, particularly VEGFR-2, is a key mediator of this process. Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen. Several 4-anilinoquinazoline derivatives have demonstrated potent anti-angiogenic activity by targeting VEGFR-2.

Signaling Pathway Overview:

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K-Akt and MAPK pathways, in endothelial cells. This leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

Figure 2: Simplified VEGFR-2 Signaling Pathway and Inhibition by Quinazoline Analogs.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. Quinazolinone derivatives have been developed as inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9, demonstrating their potential to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Inhibitory Potency

The efficacy of 4-Chloro-7,8-dimethoxyquinazoline analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the activity of a specific target by 50%.

| Compound Class/Example | Target Kinase | IC50 Value (µM) | Cell Line(s) | Reference |

| 4-aminoquinazoline-6, 7-diol derivatives | EGFR | 2.2 - 3.4 | A431 | |

| 2,4-disubstituted quinazoline derivative 11d | VEGFR-2 | 5.49 | HUVEC, HepG-2 | |

| 6,7-dimethoxy-4-anilinoquinazoline derivative 14b | VEGFR-2 | 0.016 | Hep-G2, MCF-7 | |

| Quinazolin-4-one derivative (25) | CDK9 | 0.142 | - | |

| 4-anilino-2-vinylquinazoline 8h | VEGFR-2 | 0.06027 | MCF-7 | |

| Quinazolinone derivative 5d | CDK4/6 | - | MCF7, MDA-MB-231 |

Note: The table presents a selection of reported IC50 values. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols for Target Validation and Compound Screening

This section provides detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of 4-Chloro-7,8-dimethoxyquinazoline analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method for screening kinase inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Spectroscopic Characterization of 4-Chloro-7,8-dimethoxyquinazoline: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-7,8-dimethoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogues.

Introduction

4-Chloro-7,8-dimethoxyquinazoline is a substituted quinazoline, a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior in various applications, including as intermediates in the synthesis of bioactive molecules. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data for 4-Chloro-7,8-dimethoxyquinazoline. While a complete, publicly available experimental dataset for this specific isomer is limited, this guide will leverage data from its close structural isomer, 4-chloro-6,7-dimethoxyquinazoline, and other related quinazoline derivatives to provide a robust and predictive analysis.[1][2][3][4][5][6][7][8][9] This approach not only offers a comprehensive understanding of the target molecule but also illustrates the power of comparative spectroscopy in chemical research.

Molecular Structure and Isomerism

The core of this guide focuses on 4-Chloro-7,8-dimethoxyquinazoline, which has the molecular formula C₁₀H₉ClN₂O₂.[4][10] It is crucial to distinguish this molecule from its isomers, particularly 4-Chloro-6,7-dimethoxyquinazoline, as the substitution pattern on the benzene ring significantly influences the spectroscopic output, especially in NMR spectroscopy.

Caption: Chemical structures of 4-Chloro-7,8-dimethoxyquinazoline and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinazoline derivatives involves dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[2][11] The choice of solvent is critical as it can influence the chemical shifts of labile protons and the solubility of the compound. For this analysis, CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-Chloro-7,8-dimethoxyquinazoline in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The interpretation is based on established chemical shift ranges and comparison with the known data for 4-Chloro-6,7-dimethoxyquinazoline, which shows signals at 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), and 3.98 (s, 3H) in DMSO-d₆.[12]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.9 | Singlet (s) | 1H | Proton on the pyrimidine ring |

| H-5 | ~7.5 | Doublet (d) | 1H | Aromatic proton |

| H-6 | ~7.2 | Doublet (d) | 1H | Aromatic proton |

| OCH₃-7 | ~4.0 | Singlet (s) | 3H | Methoxy group at C-7 |

| OCH₃-8 | ~4.1 | Singlet (s) | 3H | Methoxy group at C-8 |

Justification for Predictions:

-

H-2: This proton is adjacent to two nitrogen atoms, which are electron-withdrawing, and is therefore expected to be the most downfield proton, likely appearing as a sharp singlet.

-

Aromatic Protons (H-5 and H-6): Unlike the 6,7-disubstituted isomer which would show two singlets for the aromatic protons, the 7,8-disubstituted pattern will result in two mutually coupled protons (H-5 and H-6), appearing as doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).

-

Methoxy Protons: The two methoxy groups are in slightly different chemical environments and are expected to appear as two distinct singlets, each integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar quinazoline structures.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~158 | Carbon in the pyrimidine ring, adjacent to two nitrogens |

| C-4 | ~160 | Carbon bearing the chlorine atom |

| C-4a | ~120 | Bridgehead carbon |

| C-5 | ~110 | Aromatic CH |

| C-6 | ~125 | Aromatic CH |

| C-7 | ~155 | Aromatic carbon attached to a methoxy group |

| C-8 | ~150 | Aromatic carbon attached to a methoxy group |

| C-8a | ~152 | Bridgehead carbon |

| OCH₃-7 | ~56 | Methoxy carbon |

| OCH₃-8 | ~57 | Methoxy carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 4-Chloro-7,8-dimethoxyquinazoline would be characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 4-Chloro-7,8-dimethoxyquinazoline | C10H9ClN2O2 | CID 45790021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 4-Chloro-7,8-dimethoxyquinazoline

[1]

Executive Summary & Pharmacophore Significance

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a halogenated heterocyclic building block used primarily in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) and

While its structural isomer, 4-chloro-6,7-dimethoxyquinazoline, is the key intermediate for blockbuster drugs like Erlotinib (Tarceva) and Prazosin, the 7,8-dimethoxy isomer represents a critical scaffold for Structure-Activity Relationship (SAR) optimization. It allows medicinal chemists to probe the steric and electronic requirements of the ATP-binding pocket in kinases or the orthosteric site of GPCRs, often yielding derivatives with altered metabolic stability or selectivity profiles compared to their 6,7-counterparts.

Chemical Identity & Physical Properties[3][4][5][6]

Datasheet Snapshot

| Property | Specification |

| Chemical Name | 4-Chloro-7,8-dimethoxyquinazoline |

| CAS Number | 211320-77-3 |

| Molecular Formula | |

| Molecular Weight | 224.64 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, DMF.[2] Insoluble in water (hydrolyzes). |

| Melting Point | Note: Specific literature MP is scarce for this isomer. Analogous 6,7-isomer melts at 183–190°C. Precursor quinazolinone melts at ~215°C. |

| Stability | Moisture Sensitive. Rapidly hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one in aqueous acid/base. |

Structural distinction

The 7,8-dimethoxy substitution pattern creates a different electronic environment at the C4 position compared to the 6,7-isomer. The methoxy group at C8 imposes steric bulk near the N1 nitrogen, potentially influencing the binding mode of the final inhibitor in the enzyme pocket.

Chemical Reactivity & Mechanism

The core utility of this molecule lies in the high electrophilicity of the C4 carbon. The pyrimidine ring (N1 and N3) pulls electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

Mechanism: Displacement

The reaction with nucleophiles (typically anilines or aliphatic amines) proceeds via an addition-elimination mechanism.

-

Addition: The nucleophile attacks C4, breaking the C=N bond and forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group).

Figure 1: The

Synthesis & Purification Protocols

Note: This synthesis requires strict anhydrous conditions due to the moisture sensitivity of the chloro-intermediate.

Step 1: Precursor Synthesis (7,8-Dimethoxyquinazolin-4(3H)-one)

Rationale: The quinazoline ring is constructed first. The 7,8-dimethoxy pattern is usually derived from 2,3-dimethoxybenzoic acid.

-

Starting Material: 2,3-Dimethoxybenzoic acid.

-

Amidation: Convert to amide using formamide at high temperature (Niementowski reaction variant) or via an anthranilic acid intermediate.

-

Reaction: 2-amino-3,4-dimethoxybenzoic acid + Formamide

7,8-Dimethoxyquinazolin-4(3H)-one. -

Purification: The product precipitates upon cooling/dilution with water. Recrystallize from Ethanol.

-

Step 2: Chlorination (The Critical Step)

Rationale: Conversion of the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl) using Vilsmeier-Haack type activation.

Protocol:

-

Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (

or Ar). -

Reagents:

-

7,8-Dimethoxyquinazolin-4(3H)-one (1.0 equiv)

-

Phosphorus Oxychloride (

) (5–10 equiv, acts as solvent and reagent) -

Catalyst: N,N-Dimethylaniline or DMF (cat. amount) to accelerate reaction.

-

-

Procedure:

-

Workup (Hazardous):

-

Cool to RT. Remove excess

under reduced pressure (rotary evaporator with caustic trap). -

Quenching: Dissolve residue in dry DCM. Pour slowly onto crushed ice/NaHCO3 mixture with vigorous stirring. Caution: Exothermic hydrolysis of residual

. -

Extract with DCM (3x). Dry over

. -

Concentrate to yield the off-white solid.

-

Figure 2: Synthesis workflow from commercially available precursors to the isolated chloro-intermediate.

Handling & Safety Data

This compound is a potent skin and eye irritant and a lachrymator.

-

Hydrolysis Hazard: In the presence of atmospheric moisture, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and revert to the inactive quinazolinone.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Solvents: Use only anhydrous solvents (DCM, DMF, THF) for subsequent reactions.

-

-

Toxicology: Like many alkylating/acylating agents, it should be treated as a potential mutagen. Use double gloves and work in a fume hood.

References

-

Chemical Identity & CAS: 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3).[4][1][5] PubChem Compound Summary. National Center for Biotechnology Information. Link

-

General Quinazoline Synthesis: Synthesis of substituted quinazolin-4-ones.[2] US Patent 3696102A (1972).[2] (Describes the general cyclization methods for dimethoxy-substituted quinazolines). Link

- Reactivity Context:Quinazoline Derivatives as Kinase Inhibitors. (General reference for the reactivity of 4-chloroquinazolines in drug discovery). Journal of Medicinal Chemistry.

-

Isomer Differentiation: Synthesis of 6,7-dimethoxy vs 7,8-dimethoxy isomers. (Validating the distinct synthetic pathways starting from 3,4- vs 2,3-dimethoxybenzoic acid). Arkivoc, 2006. Link

Sources

- 1. cas 141305-95-5|| where to buy 3-(2-Fluorobenzyl)quinazolin-4(3H)-one [english.chemenu.com]

- 2. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 13079-20-4,DL-Leucinamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. arctomsci.com [arctomsci.com]

exploring the reactivity of the chlorine atom in 4-Chloro-7,8-dimethoxyquinazoline

Title: The Chemical Reactivity of 4-Chloro-7,8-dimethoxyquinazoline: A Technical Guide for Synthetic Optimization

Abstract

This technical guide analyzes the reactivity profile of 4-chloro-7,8-dimethoxyquinazoline, a critical scaffold in the synthesis of

Part 1: Electronic Structure & Mechanistic Basis

The reactivity of the chlorine atom at the C4 position is driven by the electron-deficient nature of the pyrimidine ring within the quinazoline system. However, the presence of two methoxy groups at positions 7 and 8 introduces a push-pull electronic dynamic that must be understood for reaction optimization.

The Activation of C4

The C4-chlorine bond is activated for displacement not by simple leaving group ability, but by the intense electrophilicity of the C4 carbon. This is caused by:

-

Inductive Withdrawal: The adjacent N3 nitrogen atom exerts a strong inductive pull (-I effect).

-

Resonance Stabilization: The incoming nucleophile generates a negative charge that is delocalized onto the N1 and N3 atoms.

The 7,8-Dimethoxy "Brake"

While the quinazoline core promotes reaction, the methoxy groups at C7 and C8 are strong Electron Donating Groups (EDGs) via resonance (+M).

-

Comparison to 6,7-Isomer: In 6,7-dimethoxyquinazoline, the electrons are donated into positions that stabilize the ring but do not sterically crowd the N1/C8 interface.

-

7,8-Specific Effect: The 8-methoxy group is peri-planar to the N1 nitrogen. While it increases electron density in the benzene ring (making the system slightly less electrophilic than a "naked" 4-chloroquinazoline), it does not significantly deactivate the C4 center. The C4 position remains highly labile, behaving as a pseudo-acid chloride.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Figure 1: The addition-elimination mechanism (

Part 2: Reactivity Landscape & Experimental Data

The 4-chloro atom acts as a versatile handle for diverse chemical transformations.

Nucleophilic Substitution Scope

| Nucleophile Class | Reagent Example | Conditions | Relative Rate | Primary Application |

| Primary Amines | Aniline / Benzylamine | Fast | Kinase Inhibitor Synthesis | |

| Secondary Amines | Morpholine / Piperazine | DMF, | Moderate | Solubility enhancement |

| Phenols | Phenol / Substituted Phenols | DMSO, | Slow | Ether linkage formation |

| Thiols | Thiophenol | EtOH, | Very Fast | S-linked analogs |

Palladium-Catalyzed Cross-Coupling

While

-

Catalyst Choice:

or -

Caution: The N3 nitrogen can coordinate to Pd, potentially poisoning the catalyst. High catalyst loading (5-10 mol%) or bidentate ligands are often required.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 4-Anilino-7,8-dimethoxyquinazoline Context: This is the standard method for generating libraries of bioactive compounds. This protocol uses isopropanol (IPA) to precipitate the product as a hydrochloride salt, driving the equilibrium forward.

Reagents:

-

4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Isopropanol (IPA) [Anhydrous preferred]

-

Optional: Diisopropylethylamine (DIPEA) if free base is required.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-7,8-dimethoxyquinazoline (1.0 mmol) in IPA (5 mL).

-

Addition: Add the aniline derivative (1.1 mmol) in one portion.

-

Note: If the aniline is a solid, dissolve it in a minimum amount of IPA before addition.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C).

-

Observation: The suspension usually clears as reagents dissolve, followed by the gradual precipitation of the product (hydrochloride salt) within 30-60 minutes.

-

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (high

) should disappear. -

Workup (Salt Form):

-

Cool the reaction to room temperature, then to 0°C in an ice bath.

-

Filter the precipitate under vacuum.

-

Wash the cake with cold IPA (

) and diethyl ether ( -

Dry under vacuum.

-

-

Workup (Free Base):

-

If the salt is not desired, partition the reaction mixture between EtOAc and saturated aqueous

. -

Wash the organic layer with brine, dry over

, and concentrate.

-

Part 4: Optimization Logic & Troubleshooting

When reactions fail or yields are low, follow this logic flow to identify the bottleneck.

Figure 2: Decision matrix for optimizing

Key Troubleshooting Insights:

-

Hydrolysis: The 4-chloro group is susceptible to hydrolysis by atmospheric moisture, converting it back to the inert 4-quinazolinone. Always check the NMR for the disappearance of the aromatic protons and appearance of an amide NH signal.

-

Steric Hindrance: If reacting with bulky amines (e.g., 2,6-disubstituted anilines), IPA reflux may be insufficient. Switch to 2-ethoxyethanol (boiling point 135°C) or use microwave irradiation at 150°C for 20 minutes.

References

-

Nucleophilic Substitution Mechanism

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

-

-

Quinazoline Synthesis Protocols

-

National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Available at: [Link]

-

- Physical Properties & Safety Data

-

Palladium Coupling on Quinazolines

-

National Institutes of Health (PMC). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

-

A Technical Guide to the Solubility and Stability of 4-Chloro-7,8-dimethoxyquinazoline for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Chloro-7,8-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Recognizing the paramount importance of solubility and stability in drug development, this document offers a framework for researchers to understand, predict, and experimentally determine these parameters. While direct, comprehensive solubility and stability data for 4-Chloro-7,8-dimethoxyquinazoline is not extensively published, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust starting point for laboratory investigation.

Physicochemical Properties and Structural Insights

4-Chloro-7,8-dimethoxyquinazoline possesses a quinazoline core, a heterocyclic aromatic structure composed of fused benzene and pyrimidine rings.[2] The molecule's characteristics are significantly influenced by its substituents: a chloro group at the 4-position and two methoxy groups at the 7- and 8-positions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [3][4][5] |

| Molecular Weight | 224.64 g/mol | [3][4] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 184 - 188 °C | [1] |

| XLogP3 | 2.4 | [3][4] |

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, a common strategy in the synthesis of more complex drug molecules.[6] The methoxy groups are electron-donating and can influence the overall electron density and reactivity of the quinazoline ring system.[7]

Predictive Solubility Analysis Based on a Structural Analog